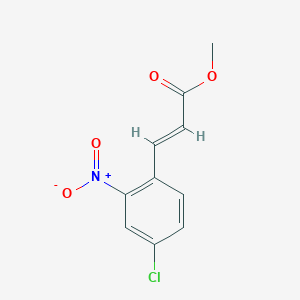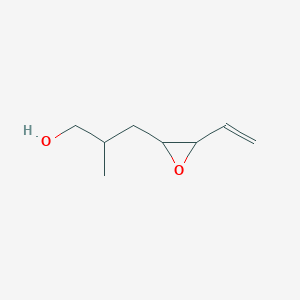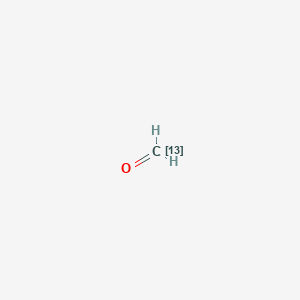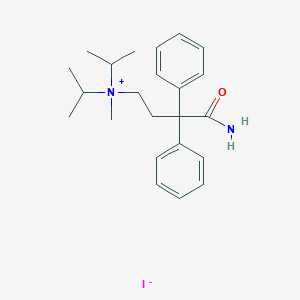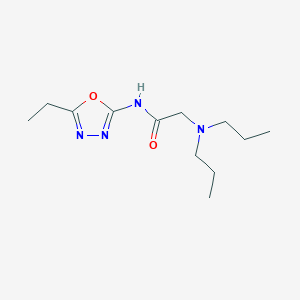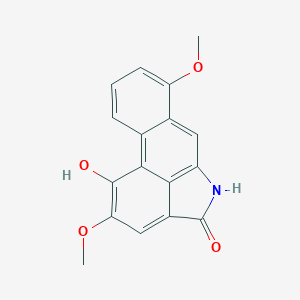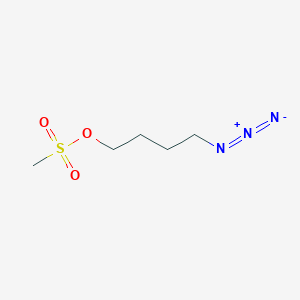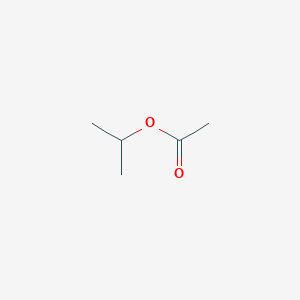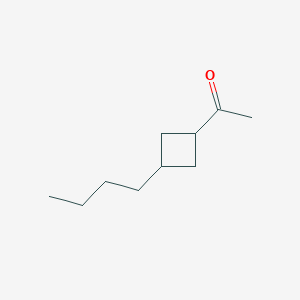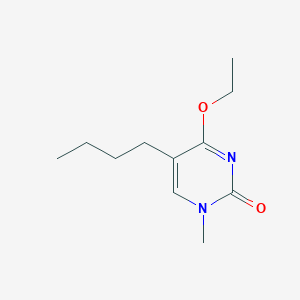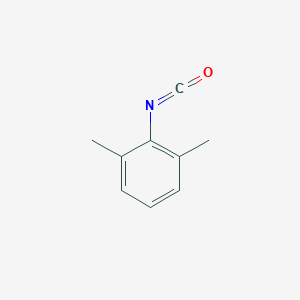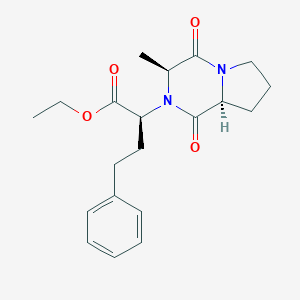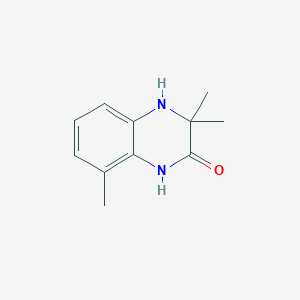
3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one, also known as TMDQ, is a heterocyclic compound that has gained significant attention in the field of scientific research due to its unique properties. TMDQ has been studied extensively for its potential use in various applications, including as a precursor for the synthesis of pharmaceuticals and as a reagent in organic chemistry reactions.
Mécanisme D'action
3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one has been shown to have a unique mechanism of action, which involves the generation of reactive oxygen species (ROS) in cells. This leads to oxidative stress, which can induce cell death in cancer cells. 3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Effets Biochimiques Et Physiologiques
3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one has been shown to have various biochemical and physiological effects in cells. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. 3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one in lab experiments is its unique mechanism of action, which makes it a promising candidate for the development of new drugs. However, one of the main limitations of using 3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one is its toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one, including the development of new methods for its synthesis and the investigation of its potential use in the treatment of various diseases. Additionally, further research is needed to understand the mechanism of action of 3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one and its potential side effects.
Méthodes De Synthèse
3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one can be synthesized using various methods, including the reaction between 2,3-dichloroquinoxaline and trimethylsilyl cyanide in the presence of a palladium catalyst. Another method involves the reaction of 2,3-dichloroquinoxaline with trimethylsilyl cyanide and sodium borohydride in the presence of a nickel catalyst.
Applications De Recherche Scientifique
3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one has been extensively studied for its potential use in the synthesis of various pharmaceuticals due to its unique chemical properties. It has been used as a precursor in the synthesis of drugs such as quinoline and quinoxaline derivatives, which have shown promising results in the treatment of various diseases, including cancer and tuberculosis.
Propriétés
Numéro CAS |
146739-31-3 |
|---|---|
Nom du produit |
3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one |
Formule moléculaire |
C11H14N2O |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
3,3,8-trimethyl-1,4-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C11H14N2O/c1-7-5-4-6-8-9(7)12-10(14)11(2,3)13-8/h4-6,13H,1-3H3,(H,12,14) |
Clé InChI |
LWIYBOCPCVPJRS-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)NC(C(=O)N2)(C)C |
SMILES canonique |
CC1=C2C(=CC=C1)NC(C(=O)N2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



